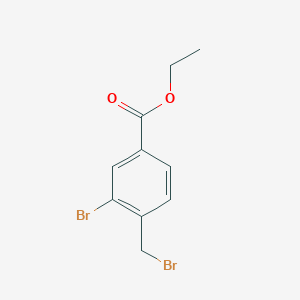

Ethyl 3-bromo-4-(bromomethyl)benzoate

Description

Properties

CAS No. |

113641-88-6 |

|---|---|

Molecular Formula |

C10H10Br2O2 |

Molecular Weight |

321.99 g/mol |

IUPAC Name |

ethyl 3-bromo-4-(bromomethyl)benzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

MCAHIXAOUIEVOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Reactivity

Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6) :

This compound has a bromomethyl group at the 4-position but lacks the 3-bromo substitution. Its reactivity is dominated by the benzyl bromide moiety, making it a key intermediate for introducing aryl groups via nucleophilic substitution (e.g., in the synthesis of sulfonamide derivatives) .- Key Difference : The absence of the 3-bromo substituent reduces steric hindrance and electronic effects compared to the target compound.

- This compound is less reactive in SN2 reactions but retains utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the 3-bromo substituent . Key Difference: The methyl group is inert compared to bromomethyl, limiting its use in further alkylation or substitution steps.

- Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5): The cyano (-CN) group at the 4-position is a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This makes the compound highly reactive in nucleophilic acyl substitutions compared to bromomethyl-substituted analogs . Key Difference: The cyano group directs reactivity toward different pathways (e.g., hydrolysis to carboxylic acids) compared to bromomethyl.

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Case Studies

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties. This highlights the impact of substituent choice on material performance .

- Pharmaceutical Intermediates: Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS sc-358182) is marketed by Santa Cruz Biotechnology for use in drug development, underscoring the relevance of bromomethyl-substituted benzoates in medicinal chemistry .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of Ethyl 3-bromo-4-(bromomethyl)benzoate to improve yield and purity? A:

- Radical Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride for selective bromination of the methyl group on the benzene ring .

- Stepwise Control: Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and minimize byproducts.

- Purification: Employ column chromatography with ethyl acetate/hexane gradients to achieve >95% purity. For large-scale synthesis, consider continuous flow reactors to enhance reproducibility .

Reaction Mechanisms

Q: What are the key reaction mechanisms involving the bromomethyl group in this compound? A:

- Nucleophilic Substitution: The bromomethyl group reacts with amines, thiols, or alkoxides to form derivatives (e.g., thioethers or ethers) under mild conditions (room temperature, polar aprotic solvents like DMF) .

- Oxidation: Potassium permanganate (KMnO₄) oxidizes the bromomethyl group to a carboxylic acid, useful for introducing polarity in drug candidates .

- Electrophilic Reactivity: Electron-withdrawing bromine atoms enhance electrophilicity at adjacent carbons, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) .

Characterization Techniques

Q: Which spectroscopic methods are most effective for characterizing this compound? A:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at δ ~168 ppm) .

- X-ray Crystallography: Resolves stereoelectronic effects of bromine substituents and validates molecular geometry .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (C₁₀H₁₀Br₂O₂, [M+H]⁺ at m/z 323.90) and fragmentation pathways .

Biological Activity Assessment

Q: How can researchers assess the potential biological activity of this compound? A:

- Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values. Compare results with structurally similar compounds (e.g., ethyl 4-bromo-3-methylbenzoate) to identify substituent effects .

- Cellular Toxicity: Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity (LD₅₀ typically >100 µM for brominated aromatics) .

- Molecular Docking: Model interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize synthesis targets .

Safety Protocols

Q: What safety protocols are recommended when handling this compound? A:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in halogenated solvent containers .

Comparative Reactivity Analysis

Q: How does the reactivity of this compound compare to its structural analogs? A:

- vs. Ethyl 4-bromo-3-methylbenzoate: The bromomethyl group increases electrophilicity, enabling faster nucleophilic substitution compared to the inert methyl group .

- vs. Ethyl 3-bromo-5-nitrobenzoate: The nitro group deactivates the ring, reducing reactivity in cross-coupling reactions, whereas bromine substituents enhance it .

- vs. Ethyl 2-bromo-4-(trifluoromethyl)benzoate: The trifluoromethyl group introduces steric hindrance, slowing reactions at the para position compared to bromomethyl derivatives .

Crystallographic Data Interpretation

Q: How can researchers interpret crystallographic data to resolve contradictions in reported molecular geometries? A:

- SHELX Refinement: Use SHELXL for small-molecule refinement, leveraging high-resolution data (R-factor < 5%) to resolve positional disorder in bromine atoms .

- Twinned Data Analysis: Apply the Hooft y parameter in SHELXL to correct for twinning artifacts in crystals grown from polar solvents .

- Comparative Metrics: Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for brominated benzoates to identify outliers .

Solvent Effects on Reactivity

Q: How do solvent choices influence the reactivity of this compound in nucleophilic substitutions? A:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states, accelerating SN2 reactions (e.g., thiol substitutions achieve >80% yield in DMF) .

- Nonpolar Solvents (CCl₄): Favor radical pathways, useful for controlled bromination without over-substitution .

- Protic Solvents (MeOH): Reduce reactivity due to hydrogen bonding with nucleophiles; avoid for amine substitutions .

Stability Under Storage Conditions

Q: What storage conditions ensure the long-term stability of this compound? A:

- Temperature: Store at –20°C in amber vials to prevent thermal degradation and light-induced radical reactions .

- Desiccants: Use silica gel to maintain anhydrous conditions, avoiding hydrolysis of the ester group .

- Stability Monitoring: Conduct quarterly HPLC analysis to detect degradation products (e.g., benzoic acid derivatives) .

Computational Modeling Applications

Q: How can computational models predict the regioselectivity of reactions involving this compound? A:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., C-Br bond polarization) .

- Reaction Pathway Simulations: Employ QM/MM hybrid methods in Schrödinger Suite to model transition states for Suzuki couplings, predicting para-substitution dominance .

- Solvent Modeling: Include implicit solvent models (e.g., SMD) to account for solvation effects on reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.